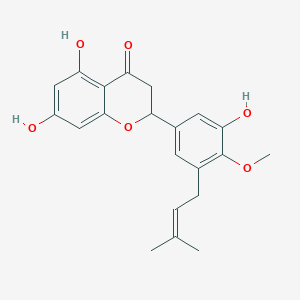
(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is a complex organic compound with a unique structure that includes multiple ether and amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core hexanoic acid structure, followed by the sequential addition of the ether and amide groups. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts to ensure the correct formation of the desired linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Potassium peroxymonosulfate: A compound with oxidizing properties used in various applications.
Gallium arsenide: A semiconductor material with unique electronic properties.
Uniqueness
(2S)-2,6-bis(2-oxo-3,6,9,12,15,18,21,24,27-nonaoxa-1-azaoctacosan-1-yl)hexanoic acid is unique due to its complex structure, which includes multiple ether and amide linkages. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C42H82N2O22 |
|---|---|
Peso molecular |
967.1 g/mol |
Nombre IUPAC |
2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46) |
Clave InChI |
ZWXXNJUHFRYALT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)

![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)


![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)

![rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans](/img/structure/B15127192.png)
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)

![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)

